molecular formula C9H11BrN2O B14672460 N'-(4-bromophenyl)propanehydrazide CAS No. 42095-80-7

N'-(4-bromophenyl)propanehydrazide

Cat. No.: B14672460
CAS No.: 42095-80-7
M. Wt: 243.10 g/mol
InChI Key: QJWLIGNFPMIGKX-UHFFFAOYSA-N
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Description

N’-(4-bromophenyl)propanehydrazide is an organic compound with the molecular formula C9H11BrN2O It is characterized by the presence of a bromophenyl group attached to a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)propanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with propanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of N’-(4-bromophenyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the production cost and maximize the efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-(4-bromophenyl)propanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)propanehydrazide
  • N’-(4-fluorophenyl)propanehydrazide
  • N’-(4-methylphenyl)propanehydrazide

Uniqueness

N’-(4-bromophenyl)propanehydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, the bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

42095-80-7

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

N'-(4-bromophenyl)propanehydrazide

InChI

InChI=1S/C9H11BrN2O/c1-2-9(13)12-11-8-5-3-7(10)4-6-8/h3-6,11H,2H2,1H3,(H,12,13)

InChI Key

QJWLIGNFPMIGKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=CC=C(C=C1)Br

Origin of Product

United States

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